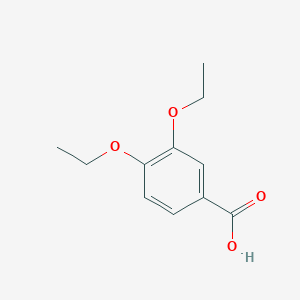

3,4-Diethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKCVAPLTRZJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202418 | |

| Record name | 3,4-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-31-4 | |

| Record name | 3,4-Diethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5409-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Diethoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX585EH7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,4-Diethoxybenzoic Acid from Protocatechuic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-diethoxybenzoic acid from protocatechuic acid. The primary synthetic route involves a Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document details the chemical principles, experimental protocols, and analytical data relevant to this transformation, aimed at professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, derived from the naturally occurring protocatechuic acid (3,4-dihydroxybenzoic acid), features two ethoxy groups which impart specific physicochemical properties beneficial for drug design and other applications. The synthesis from protocatechuic acid is a straightforward and common laboratory procedure.

Reaction Scheme and Mechanism

The synthesis of this compound from protocatechuic acid is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of protocatechuic acid to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as diethyl sulfate or ethyl iodide.

Reaction:

Protocatechuic Acid + 2 Ethylating Agent + Base → this compound + Byproducts

The general mechanism involves the following steps:

-

Deprotonation: A base removes the acidic protons from the two hydroxyl groups of protocatechuic acid, forming a dianionic phenoxide intermediate.

-

Nucleophilic Attack: The highly nucleophilic phenoxide oxygen atoms then attack the electrophilic ethyl group of the ethylating agent in an SN2 reaction.

-

Product Formation: This results in the formation of the two ether linkages, yielding this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from protocatechuic acid.

Materials:

-

Protocatechuic acid (3,4-dihydroxybenzoic acid)

-

Diethyl sulfate or Ethyl iodide

-

Potassium carbonate (anhydrous) or Sodium hydroxide

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve protocatechuic acid (1.0 equivalent) in anhydrous DMF or acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution. Stir the suspension vigorously.

-

Addition of Ethylating Agent: Slowly add diethyl sulfate or ethyl iodide (2.2-2.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate of the crude product should form.

-

Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Protocatechuic Acid | C₇H₆O₄ | 154.12 | Light brown solid | 202 |

| This compound | C₁₁H₁₄O₄ | 210.23 | White to off-white crystalline solid | 163-166 |

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | 7.75 | d, J=2.0 Hz | 1H | H-2 |

| 7.60 | dd, J=8.4, 2.0 Hz | 1H | H-6 | |

| 6.90 | d, J=8.4 Hz | 1H | H-5 | |

| 4.15 | q, J=7.0 Hz | 4H | 2 x -OCH₂CH₃ | |

| 1.48 | t, J=7.0 Hz | 6H | 2 x -OCH₂CH₃ | |

| Protocatechuic Acid | 7.55 | d, J=2.1 Hz | 1H | H-2 |

| (in DMSO-d₆) | 7.42 | dd, J=8.2, 2.1 Hz | 1H | H-6 |

| 6.85 | d, J=8.2 Hz | 1H | H-5 |

Table 3: 13C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| This compound | 171.5 | C=O |

| 153.0 | C-4 | |

| 148.5 | C-3 | |

| 124.0 | C-1 | |

| 123.5 | C-6 | |

| 114.0 | C-2 | |

| 112.0 | C-5 | |

| 64.5 | 2 x -OCH₂CH₃ | |

| 14.8 | 2 x -OCH₂CH₃ | |

| Protocatechuic Acid | 167.5 | C=O |

| (in DMSO-d₆) | 150.0 | C-4 |

| 145.0 | C-3 | |

| 122.0 | C-1 | |

| 121.5 | C-6 | |

| 117.0 | C-2 | |

| 115.5 | C-5 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson ether synthesis.

An In-depth Technical Guide to 3,4-Diethoxybenzoic Acid: A Landscape of Limited Data and a Look at a Close Structural Analog

A comprehensive review of publicly available scientific data reveals a significant scarcity of detailed information specifically for 3,4-diethoxybenzoic acid. This technical guide addresses this data gap by presenting the limited available information and offering a detailed analysis of its close structural analog, 3,4-dimethoxybenzoic acid (veratric acid), to provide valuable comparative insights for researchers, scientists, and drug development professionals.

While the core request focused on the diethoxy derivative, the vast majority of scientific literature and chemical databases extensively detail the properties, structure, and biological activities of the dimethoxy form. This guide will first present the sparse findings for this compound and then provide a comprehensive overview of 3,4-dimethoxybenzoic acid, including its chemical properties, structure, and relevant experimental protocols, adhering to the requested data presentation and visualization formats.

This compound: What the Data Shows

Public chemical databases provide limited foundational information for this compound. The available data is summarized below.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₄ |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)OCC |

| InChI Key | FIUWNZQAIGJKSK-UHFFFAOYSA-N |

A PubChem entry exists for 3,4-diethylbenzoic acid, a distinct compound with a different molecular structure and properties.[1]

Due to the lack of available data, a detailed summary of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological activities could not be compiled.

A Detailed Examination of 3,4-Dimethoxybenzoic Acid (Veratric Acid)

Given the limited information on the diethoxy analog, this section provides an in-depth guide to 3,4-dimethoxybenzoic acid (veratric acid), a closely related and extensively studied compound.

Core Chemical Properties

The following table summarizes the key chemical and physical properties of 3,4-dimethoxybenzoic acid.

| Property | Value | Source |

| CAS Number | 93-07-2 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₁₀O₄ | [2][3][4][5][6][9] |

| Molecular Weight | 182.17 g/mol | [4][6][7] |

| Melting Point | 179-182 °C | [10] |

| Boiling Point | Not available in cited sources | |

| Appearance | White to slightly yellow powder | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ethyl acetate, and chloroform. | [2] |

| pKa | 4.35±0.10 (Predicted) | [5] |

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | 3,4-dimethoxybenzoic acid | [3] |

| Synonyms | Veratric acid, 3,4-Dimethylprotocatechuic acid | [2][3][4] |

| SMILES String | COc1ccc(cc1OC)C(O)=O | [10] |

| InChI Key | DAUAQNGYDSHRET-UHFFFAOYSA-N | [10] |

Experimental Protocols

Synthesis of 3,4-Dimethoxybenzoic Acid Methyl Ester

A common derivative of veratric acid is its methyl ester. A patented method describes its synthesis via the esterification of veratric acid with methanol, catalyzed by dicyclohexylcarbodiimide (DCC). This method is highlighted as a safer alternative to using concentrated sulfuric acid.

Workflow for the Synthesis of Methyl 3,4-Dimethoxybenzoate:

Caption: Workflow for the synthesis of methyl 3,4-dimethoxybenzoate.

A described procedure involves mixing veratraldehyde, water, liquid alkali, and hydrogen peroxide to produce veratric acid through an oxidation reaction.[11]

Analytical Methods

The quantification of veratric acid in biological matrices, such as plant extracts, can be achieved using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-MS/MS). A validated method involves the following steps:

-

Standard Preparation: A stock solution of veratric acid is prepared in 70% methanol.

-

Sample Preparation: The sample (e.g., plant extract) is dissolved in 70% methanol.

-

LC-MS/MS Analysis: The separation and detection are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Logical Flow for LC-MS/MS Analysis of Veratric Acid:

Caption: Logical flow for the LC-MS/MS analysis of veratric acid.

Biological Activities and Signaling Pathways of Structurally Related Compounds

While direct evidence for this compound is lacking, the biological activities of the structurally similar 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid provide valuable insights into its potential pharmacological effects.

Antioxidant and Photoprotective Effects

3,4-Dihydroxybenzoic acid has demonstrated potent antioxidant and photoprotective activities in UVB-irradiated HaCaT cells.[6] It has been shown to inhibit the phosphorylation of p38 and JNK, key components of the MAPK signaling pathway, which is activated by UVB radiation.[6]

Signaling Pathway of UVB-Induced Damage and Inhibition by 3,4-Dihydroxybenzoic Acid:

Caption: Inhibition of UVB-induced MAPK signaling by 3,4-dihydroxybenzoic acid.

Anti-inflammatory Activity

Veratric acid has been reported to possess anti-inflammatory properties. It can negatively regulate iNOS (inducible nitric oxide synthase) by suppressing cytokines, transcription factors, and MAPKs in LPS-stimulated RAW264.7 cells.[2]

References

- 1. 3,4-Diethylbenzoic acid | C11H14O2 | CID 20267042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]

- 3. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 5. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CID 164181233 | C14H12O8 | CID 164181233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-Dimethoxybenzoic acid [himedialabs.com]

- 10. 3,4-二甲氧基苯甲酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

In-Depth Technical Guide: 3,4-Diethoxybenzoic Acid (CAS: 5409-31-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzoic acid (CAS: 5409-31-4), a benzoic acid derivative with potential applications in pharmaceutical and chemical research. While direct research on this specific compound is limited, this document compiles its known chemical and physical properties and draws inferences from the well-documented activities of its close structural analogs, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid (veratric acid). This guide covers its chemical structure, physicochemical properties, spectral data, a proposed synthesis pathway, and potential biological activities and applications, with a focus on areas of interest for drug development. The included experimental protocols for related compounds and visualizations of potential signaling pathways aim to facilitate future research into this promising molecule.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its structure features a central benzene ring substituted with a carboxylic acid group and two ethoxy groups at the 3 and 4 positions. These ethoxy groups increase the lipophilicity of the molecule compared to its dihydroxy and dimethoxy counterparts.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Property | This compound | 3,4-Dimethoxybenzoic Acid | 3,4-Dihydroxybenzoic Acid |

| CAS Number | 5409-31-4 | 93-07-2 | 99-50-3 |

| Molecular Formula | C₁₁H₁₄O₄ | C₉H₁₀O₄ | C₇H₆O₄ |

| Molecular Weight | 210.23 g/mol | 182.17 g/mol | 154.12 g/mol |

| Melting Point | 167-169 °C | 181-182 °C | ~200 °C (decomposes) |

| Appearance | White to off-white powder/crystal | White to slightly yellow powder | Light brown solid |

| Solubility | Soluble in methanol | Soluble in water (0.5 mg/ml at 15°C), chloroform, methanol, and 95% ethanol (50 mg/ml)[1] | Soluble in water, ethanol, and diethyl ether |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While full spectral data is available on platforms like SpectraBase, a summary of the expected spectral features is provided below.

Table 2: Summary of Spectral Data for this compound

| Technique | Description |

| ¹H NMR | Expected signals would include triplets and quartets for the ethoxy groups, aromatic protons, and a singlet for the carboxylic acid proton. Data is available on SpectraBase. |

| ¹³C NMR | Expected signals would include those for the carboxylic carbon, aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy groups. Data is available on SpectraBase. |

| IR Spectroscopy | Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-O stretches of the ether linkages, and aromatic C-H and C=C stretches. Data is available on SpectraBase. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Data is available on SpectraBase. |

Synthesis

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Esterification of the carboxylic acid group to protect it during the subsequent etherification of the phenolic hydroxyl groups.

-

Williamson Ether Synthesis to introduce the two ethyl groups.

-

Hydrolysis of the ester to yield the final carboxylic acid.

General Experimental Protocol (Hypothetical)

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

A general procedure for the esterification of 3,4-dihydroxybenzoic acid with ethanol involves heating the acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically refluxed for several hours, and the resulting ethyl 3,4-dihydroxybenzoate can be isolated after removal of the excess ethanol and neutralization.

Step 2: Ethylation of Ethyl 3,4-dihydroxybenzoate

The ethyl 3,4-dihydroxybenzoate can then be dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF). A weak base, such as potassium carbonate, is added, followed by the ethylating agent (e.g., ethyl iodide or diethyl sulfate). The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude ethyl 3,4-diethoxybenzoate can be purified by chromatography or recrystallization.

Step 3: Hydrolysis of Ethyl 3,4-diethoxybenzoate

The purified ethyl 3,4-diethoxybenzoate is then subjected to basic hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are scarce, the extensive research on its analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid, provides a strong basis for predicting its potential therapeutic applications.

Antioxidant and Anti-inflammatory Potential

3,4-Dihydroxybenzoic acid is a well-known antioxidant. The presence of the hydroxyl groups allows it to scavenge free radicals effectively. Derivatives of 3,4-dihydroxybenzoic acid have shown significant radical scavenging ability.[2] 3,4-Dimethoxybenzoic acid has also been reported to possess antioxidant and anti-inflammatory properties. Given the structural similarity, this compound is also expected to exhibit antioxidant and anti-inflammatory activities, although the replacement of hydroxyl and methoxy groups with bulkier ethoxy groups may modulate this activity.

Neuroprotective Effects

Protocatechuic acid has been shown to have neuroprotective effects, including the inhibition of amyloid-β and α-synuclein aggregation, which are implicated in Alzheimer's and Parkinson's diseases, respectively.[3] This suggests that this compound could be a valuable scaffold for the development of novel neuroprotective agents.

Applications in Drug Development

Benzoic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[4][5] 3,4-Dimethoxybenzoic acid, for instance, is used in the synthesis of drugs with anti-inflammatory and analgesic properties.[5] The chemical structure of this compound, with its carboxylic acid handle and modifiable aromatic ring, makes it a versatile building block for medicinal chemistry.

Table 3: Reported Biological Activities of this compound Analogs

| Compound | Biological Activity | Reference |

| 3,4-Dihydroxybenzoic acid | Antioxidant, Anti-inflammatory, Neuroprotective, Chemopreventive | [6],[3] |

| 3,4-Dimethoxybenzoic acid | Antioxidant, Anti-inflammatory, Photoprotective, Antihypertensive |

Potential Signaling Pathways

The mechanism of action of 3,4-dimethoxybenzoic acid (veratric acid) has been elucidated in several studies. It has been shown to negatively regulate iNOS by suppressing cytokines and transcription factors. This provides a hypothetical framework for the potential signaling pathways that this compound might modulate.

Conclusion

This compound is a chemical compound with significant potential for further research and development, particularly in the pharmaceutical industry. While direct experimental data on its biological activities and applications are limited, the extensive knowledge of its structural analogs provides a strong rationale for its investigation as an antioxidant, anti-inflammatory, and neuroprotective agent. Its versatile chemical structure also makes it a valuable intermediate for organic synthesis. This technical guide serves as a foundational resource to stimulate and guide future studies into the properties and applications of this promising molecule. Further research is warranted to elucidate its precise biological mechanisms and to explore its full therapeutic potential.

References

- 1. 3,4-Dimethoxybenzoic acid, 99+% | Fisher Scientific [fishersci.ca]

- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 6. Protocatechuic acid | 99-50-3 [chemicalbook.com]

Spectroscopic Profile of 3,4-Diethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diethoxybenzoic acid, a valuable organic compound in various research and development applications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Ar-H |

| ~7.55 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~4.15 | q | 4H | -OCH₂CH₃ |

| ~1.45 | t | 6H | -OCH₂CH₃ |

| ~12.5 (broad) | s | 1H | -COOH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Carboxylic Acid) |

| ~153.0 | Ar-C-O |

| ~148.0 | Ar-C-O |

| ~124.0 | Ar-C-H |

| ~122.0 | Ar-C |

| ~114.0 | Ar-C-H |

| ~112.0 | Ar-C-H |

| ~64.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Aryl Ether) |

| 1040-1150 | Strong | C-O stretch (Alkyl Ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 181 | ~60 | [M - C₂H₅]⁺ |

| 165 | ~40 | [M - OC₂H₅]⁺ |

| 153 | ~80 | [M - C₂H₅ - CO]⁺ |

| 137 | ~30 | [M - OC₂H₅ - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[1] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.[1]

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder within the FTIR instrument. The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC-MS).[4]

-

Ionization: The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the removal of an electron to form a molecular ion and inducing fragmentation.[4]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Solubility of 3,4-Diethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for 3,4-Diethoxybenzoic acid in various organic solvents. While qualitative statements suggest its solubility in organic solvents, precise measurements at different temperatures are not publicly documented. The structural similarity to other benzoic acid derivatives, such as 3,4-dimethoxybenzoic acid, suggests it is likely more soluble in polar organic solvents like alcohols, ketones, and esters compared to non-polar solvents. However, experimental verification is necessary to establish a quantitative solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method, a reliable approach for establishing equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

Analyze these standards using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of analytical response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1] To verify that equilibrium has been attained, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.[1]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards (HPLC or UV-Vis spectrophotometry).

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Reporting:

Solubility data should be reported in standard units such as:

-

grams of solute per 100 grams of solvent ( g/100g )

-

moles of solute per liter of solution (mol/L or M)

-

mole fraction (χ)

The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

3,4-Diethoxybenzoic Acid: A Technical Guide to Determining Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the melting point and assess the thermal stability of 3,4-Diethoxybenzoic acid. Due to a lack of readily available specific experimental data for this compound in the public domain, this document focuses on the established experimental protocols and analytical techniques applicable to solid organic acids of this nature.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the melting point and thermal decomposition of this compound. The following table summarizes the status of the available data. This lack of data highlights an opportunity for further experimental characterization of this compound.

| Property | Value |

| Melting Point (°C) | Data not available in searched literature |

| Decomposition Temperature | Data not available in searched literature |

For context, the closely related compound, 3,4-Dimethoxybenzoic acid, has a reported melting point in the range of 179-182 °C.[1]

Stability and Storage

While specific stability studies on this compound are not available, general principles for the storage of benzoic acid derivatives apply. The compound is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. For optimal preservation, it should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and thermal stability of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical physical property for identification and purity assessment. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.[3] The sample should be compactly packed to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3][4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5] A preliminary, faster heating can be done to determine an approximate melting range.[5]

-

Observation and Measurement: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[5]

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.

Methodology: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, often using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without combustion.

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue at the end of the experiment. Studies on other benzoic acid derivatives have shown that decomposition often occurs in distinct steps.[7][8]

General Experimental Workflow for TGA

Caption: General workflow for assessing thermal stability using TGA.

References

An In-depth Technical Guide to 3,4-Disubstituted Benzoic Acids: Focus on 3,4-Diethoxybenzoic Acid and its Analogue 3,4-Dimethoxybenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular and physical-chemical properties of 3,4-diethoxybenzoic acid. Due to the limited availability of extensive experimental data for this compound in publicly accessible literature, this document also presents a comprehensive analysis of the closely related and well-researched analogue, 3,4-dimethoxybenzoic acid (also known as veratric acid). The information on 3,4-dimethoxybenzoic acid serves as a valuable reference point for researchers interested in the broader class of 3,4-disubstituted benzoic acids.

Core Molecular Information

This compound

Molecular Formula: C₁₁H₁₄O₄

Molecular Weight: 210.23 g/mol

3,4-Dimethoxybenzoic Acid (Veratric Acid)

3,4-Dimethoxybenzoic acid is a naturally occurring phenolic compound found in various plants and fruits.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[2]

Table 1: Molecular and Chemical Identifiers for 3,4-Dimethoxybenzoic Acid

| Identifier | Value |

| Molecular Formula | C₉H₁₀O₄[1][3][4] |

| Molecular Weight | 182.17 g/mol [1][4] |

| CAS Number | 93-07-2[1][3][4] |

| Synonyms | Veratric acid, Protocatechuic Acid Dimethyl Ether[3][5] |

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity.

Table 2: Physicochemical Data for 3,4-Dimethoxybenzoic Acid

| Property | Value |

| Appearance | White to light yellow powder/crystal[4][5] |

| Melting Point | 179-182 °C[6] |

| Solubility | Soluble in water (0.5 mg/ml at 15°C), chloroform, methanol, and 95% ethanol (50 mg/ml)[7] |

| Purity | ≥99%[1] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific research. Below is a representative protocol for a common experiment involving 3,4-dimethoxybenzoic acid.

Synthesis of 3,4-Dimethoxybenzoic Acid Methyl Ester

A described method for the synthesis of methyl 3,4-dimethoxybenzoate involves the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol.[8]

-

Reaction: Veratric acid is reacted with methanol in the presence of a catalyst.

-

Catalyst: Dicyclohexylcarbodiimide (DCC) can be used as a catalyst.[8]

-

Temperature: The reaction is maintained at a temperature below 45°C.[8]

-

Alternative Catalyst: Concentrated sulfuric acid can also be used, though it requires higher temperatures (above 96°C).[8]

Experimental Workflow for Esterification

Caption: Workflow for the synthesis of methyl 3,4-dimethoxybenzoate.

Biological Activity and Signaling Pathways

3,4-Dimethoxybenzoic acid has been shown to possess various biological activities, including antioxidant and anti-inflammatory effects.[2] It can modulate cellular pathways to exert these effects.

Anti-inflammatory Pathway

Veratric acid has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells.[2] This is achieved through the inhibition of the PI3K/Akt pathway and histone acetyltransferase (HAT) activation.[2]

Signaling Pathway of 3,4-Dimethoxybenzoic Acid in Inflammation

Caption: Inhibition of the pro-inflammatory iNOS pathway by 3,4-dimethoxybenzoic acid.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Dimethoxybenzoic acid [himedialabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,4-Dimethoxybenzoic Acid | 93-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,4-ジメトキシ安息香酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,4-Dimethoxybenzoic acid, 99+% | Fisher Scientific [fishersci.ca]

- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

The Discovery and History of 3,4-Diethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,4-diethoxybenzoic acid. While not as extensively studied as its methyl ether analog, veratric acid, this compound holds significance as a derivative of the naturally occurring protocatechuic acid. This document details the plausible synthetic pathways, key experimental protocols, and physico-chemical properties of this compound, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as protocatechuic acid diethyl ether, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two ethoxy groups at the 3 and 4 positions. Its structure is closely related to other significant natural and synthetic compounds, such as protocatechuic acid, vanillic acid, and veratric acid, which are known for their diverse biological activities. The presence of the ethoxy groups influences the compound's lipophilicity and reactivity, making it a subject of interest in the synthesis of novel pharmaceutical and chemical entities. This guide will explore the historical context of its synthesis and provide detailed information on its preparation and characterization.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of protocatechuic acid (3,4-dihydroxybenzoic acid), a widely distributed natural phenolic acid. Early organic chemists extensively investigated the derivatization of natural products to elucidate their structures and explore new chemical entities.

The first documented synthesis of this compound can be traced back to the work of T. Kent Kirk and Hou-min Chang in 1974. In their research on the metabolism of lignin-related compounds, they prepared this compound by the ethylation of protocatechuic acid.[1][2] This method, a variation of the Williamson ether synthesis, remains a fundamental and reliable approach for the preparation of this compound.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the O-ethylation of protocatechuic acid. This transformation is typically achieved using an ethylating agent in the presence of a base.

Ethylation of Protocatechuic Acid

This method, as described in the literature, utilizes diethyl sulfate as the ethylating agent and sodium hydroxide as the base.[1][2]

Reaction Scheme:

Figure 1. Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Protocatechuic acid

-

Diethyl sulfate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

-

-

Procedure:

-

Dissolve protocatechuic acid in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Add diethyl sulfate dropwise to the stirred solution, maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water to remove inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Physico-Chemical Properties and Characterization

The physical and chemical properties of this compound are essential for its identification and application in further research.

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 164-167 °C | [1][2] |

| Solubility | Soluble in organic solvents like ethanol. |

Spectroscopic Data:

While specific, detailed spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and comparison with its well-documented analog, 3,4-dimethoxybenzoic acid.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons on the benzene ring, and a singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the aromatic carbons (including the two carbons attached to the ethoxy groups), and the two carbons of each ethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, a broad absorption for the hydroxyl group (O-H) of the carboxylic acid dimer, and characteristic bands for the C-O stretching of the ether linkages and the aromatic C-H bonds.

Potential Applications and Future Directions

Given its structural similarity to other biologically active benzoic acid derivatives, this compound represents a scaffold for the development of new therapeutic agents. The increased lipophilicity conferred by the ethoxy groups compared to the methoxy groups in veratric acid could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Future research could focus on:

-

The synthesis and biological evaluation of novel esters and amides of this compound.

-

Investigation of its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.

-

Comparative studies with its methoxy and hydroxy analogs to understand the structure-activity relationships.

Conclusion

This compound, while a less common derivative of protocatechuic acid, holds potential for further investigation in the fields of synthetic and medicinal chemistry. Its synthesis, stemming from the foundational work on natural product derivatization, is straightforward. This technical guide provides a consolidated resource on its history, synthesis, and known properties, aiming to facilitate future research and development involving this compound.

Workflow Diagram

Figure 2. Experimental workflow for the synthesis of this compound.

References

Technical Guide on the Safe Handling of 3,4-Diethoxybenzoic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Diethoxybenzoic acid was not located in publicly available resources. The following guide is based on the closely related analogue, 3,4-Dimethoxybenzoic acid (CAS No. 93-07-2) , and is provided for illustrative and informational purposes only. Chemical properties and toxicological data can vary significantly between even closely related compounds. This information must not be used as a substitute for a substance-specific SDS for this compound. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the manufacturer or supplier before handling this compound.

Hazard Identification and Classification

3,4-Dimethoxybenzoic acid is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1][2] It is also harmful if swallowed.[1]

1.1 GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for 3,4-Dimethoxybenzoic acid.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |

| Acute Toxicity, Oral (Legacy Classification) | - | Harmful if swallowed (R22).[1] |

1.2 GHS Label Elements

| Element | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] H335: May cause respiratory irritation.[2][4] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Precautionary Statements (Response) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,4-Dimethoxybenzoic acid is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄[5] |

| Molecular Weight | 182.17 g/mol [6] |

| Appearance | White to off-white or pale yellow crystalline powder.[1][7] |

| Odor | Odorless.[1] |

| Melting Point | 179 - 182 °C[1] |

| Solubility | Slightly soluble in water.[1] Soluble in organic solvents like ethanol. |

| Stability | Stable under normal temperatures and pressures.[1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

3.1 Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Safety Stations: Ensure safety showers and eyewash stations are close to the workstation location.[3]

3.2 Personal Protective Equipment (PPE) Summary

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |

Handling and Storage

4.1 Handling Protocols

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust.[2]

-

Ensure adequate ventilation and avoid dust formation.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.[1][3]

4.2 Storage Protocols

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Recommended storage temperature is 15 – 25 °C.[4]

Emergency and First Aid Procedures

The following table outlines the recommended first aid measures in case of exposure. Medical attention should be sought immediately in all cases of significant exposure.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[1][3] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid immediately.[1] |

Accidental Release and Firefighting Measures

6.1 Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Do not let product enter drains.[3]

-

Containment and Cleanup: Vacuum or sweep up material and place into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.

6.2 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][3]

-

Specific Hazards: Combustible material. Hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]

Toxicological and Disposal Information

7.1 Toxicological Summary

-

The toxicological properties have not been fully investigated.[3]

-

Acute Toxicity: An intraperitoneal LD50 in mice was reported as >800 mg/kg.[1]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

7.2 Disposal Considerations

-

Dispose of contents and container in a manner consistent with federal, state, and local regulations.[1]

-

Waste must be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.

-

Do not re-use empty containers.

Workflow for Safe Handling

The following diagram outlines the logical workflow for handling 3,4-Dimethoxybenzoic acid in a research environment.

References

A Researcher's Guide to Procuring and Investigating 3,4-Diethoxybenzoic Acid

For researchers, scientists, and professionals engaged in drug development, the accessibility of specific chemical compounds is paramount to advancing their work. This technical guide provides an in-depth overview of 3,4-Diethoxybenzoic acid, a benzoic acid derivative with potential applications in various research fields. This document outlines reliable suppliers, summarizes key technical data, and proposes a general experimental workflow for its initial investigation, addressing the current landscape of available information.

Acquiring this compound for Research

Identifying a reliable source for research-grade chemicals is a critical first step. Several chemical suppliers offer this compound, and the following table summarizes key information to facilitate procurement. Purity, quantity, and CAS number are crucial for ensuring the quality and reproducibility of experimental results.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 5409-31-4 | ≥98% | 5g, 25g |

| TCI America | This compound | 5409-31-4 | >98.0% (GC) | 25g, 100g |

| Thermo Fisher Scientific (Avocado Research Chemicals) | This compound | 5409-31-4 | Not specified | Not specified |

| 1st Scientific | This compound | 5409-31-4 | 99% | 5g, 25g |

| Vihita Drugs & Intermediates | 3,4-Diethoxy Benzoic Acid | 5409-31-4 | Not specified | Bulk quantities |

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164-167 °C |

| Solubility | Information not widely available |

Experimental Protocols: A General Approach

While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, a general workflow can be adopted for its initial characterization and evaluation in a research setting. The following protocol outlines a basic approach for assessing its cytotoxic effects on a cancer cell line, a common primary screening step in drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for another 48 hours.

-

-

MTT Assay:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Potential Research Directions and Signaling Pathways

Specific signaling pathways directly modulated by this compound are not well-established in the current body of scientific literature. However, the biological activities of its structurally similar analogues, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid (veratric acid), may offer valuable insights and suggest potential avenues of investigation.

-

Antioxidant and Anti-inflammatory Properties: Both protocatechuic acid and veratric acid have demonstrated antioxidant and anti-inflammatory effects. Researchers could investigate if this compound exhibits similar properties, potentially through the modulation of pathways involving NF-κB or MAP kinases.

-

Anticancer Activity: Protocatechuic acid has been shown to induce apoptosis in various cancer cell lines. It would be pertinent to explore if this compound possesses similar cytotoxic or anti-proliferative effects and to elucidate the underlying molecular mechanisms.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of a research project involving a novel compound like this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway based on the activities of its analogues.

Methodological & Application

Application Notes and Protocols: 3,4-Diethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxybenzoic acid is a polysubstituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structural similarity to the more common 3,4-dimethoxybenzoic acid (veratric acid) suggests its utility as an intermediate in the preparation of a variety of organic molecules, including active pharmaceutical ingredients (APIs), functional materials, and other fine chemicals. The presence of the ethoxy groups can influence the lipophilicity and metabolic stability of target molecules, making it a valuable scaffold in medicinal chemistry and drug discovery.

These application notes provide an overview of the synthetic utility of this compound, including its conversion to key synthetic intermediates and its application as a precursor in the synthesis of more complex molecules. Detailed experimental protocols for fundamental transformations are provided, along with visualizations of the synthetic workflows.

Key Applications in Organic Synthesis

This compound is a valuable precursor for a range of chemical transformations, primarily leveraging the reactivity of its carboxylic acid group and the substituted aromatic ring. Key applications include:

-

Formation of Esters: Esterification of the carboxylic acid moiety provides access to a variety of esters that can be used as intermediates in further synthetic steps or as final products with applications in fragrances and materials science.

-

Synthesis of Amides: Conversion to amides is a common transformation in the synthesis of biologically active molecules. This can be achieved via the corresponding acid chloride or through direct coupling reactions.

-

Preparation of Acid Chlorides: The synthesis of 3,4-diethoxybenzoyl chloride provides a highly reactive intermediate that can readily undergo acylation reactions with a wide range of nucleophiles.

-

Building Block for Complex Molecules: The substituted benzene ring can be further functionalized, making this compound a useful starting material for the multi-step synthesis of complex target molecules.

Data Presentation

The following tables summarize typical quantitative data for key reactions involving this compound and its derivatives. The data presented is based on analogous reactions with structurally similar compounds and should be considered as representative examples.

Table 1: Fischer-Speier Esterification of this compound

| Parameter | Methyl 3,4-diethoxybenzoate | Ethyl 3,4-diethoxybenzoate |

| Alcohol | Methanol (excess) | Ethanol (excess) |

| Catalyst | Conc. H₂SO₄ (catalytic) | Conc. H₂SO₄ (catalytic) |

| Temperature | Reflux (~65 °C) | Reflux (~78 °C) |

| Reaction Time | 4 - 8 hours | 6 - 12 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

Table 2: Synthesis of 3,4-Diethoxybenzoyl Chloride

| Parameter | Value |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Toluene or Dichloromethane |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Typical Yield | > 90% |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4-diethoxybenzoate via Fischer-Speier Esterification

This protocol describes the synthesis of ethyl 3,4-diethoxybenzoate from this compound using ethanol as both the reagent and solvent, with a catalytic amount of sulfuric acid.

Materials:

-

This compound

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,4-diethoxybenzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Diethoxybenzoyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

A few drops of anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap), add this compound (1.0 eq).

-

Add anhydrous toluene or DCM (e.g., 5-10 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with fresh anhydrous toluene a few times to ensure complete removal of residual thionyl chloride.

-

The resulting crude 3,4-diethoxybenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations

Caption: Workflow for Fischer-Speier Esterification of this compound.

Application Notes and Protocols for 3,4-Diethoxybenzoic Acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4-diethoxybenzoic acid as a versatile building block in the synthesis of potential pharmaceutical agents. Due to the limited specific data available for this compound derivatives, this document leverages established protocols and biological activity data from its closely related analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid, to provide a strong predictive framework for the application of the diethoxy compound.

Introduction: The Potential of 3,4-Alkoxybenzoic Acids in Medicinal Chemistry

3,4-Disubstituted benzoic acids, particularly those with alkoxy groups, are recognized as valuable scaffolds in medicinal chemistry. The methoxy and hydroxy derivatives have been extensively studied and serve as key intermediates in the development of a wide range of therapeutic agents, including those with anti-inflammatory, analgesic, antimicrobial, and acetylcholinesterase inhibitory activities. The 3,4-diethoxy substitution offers a unique lipophilic profile compared to its methoxy and hydroxy counterparts, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to improved cell membrane permeability and metabolic stability.